molecular formula C13H8BrClN4O2 B2464893 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477848-53-6

3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2464893
CAS No.: 477848-53-6
M. Wt: 367.59
InChI Key: JIRJGGGFAQLWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a range of biological activities. This particular molecule is functionally enriched, featuring reactive bromo and chloro substituents that make it an invaluable key intermediate for synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. The presence of an electron-withdrawing nitro group on the phenyl ring can significantly influence the compound's electronic properties and binding affinity, making it a compelling subject for structure-activity relationship (SAR) studies . Researchers can utilize this compound to develop targeted libraries for high-throughput screening against various biological targets. Analogous pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent inhibitors of protein kinases, such as cyclin-dependent kinase 2 (CDK2) , which is a prominent target in oncology for regulating the cell cycle. The structural features of this compound suggest potential for modulating other enzyme families as well. Its primary value lies in its application as a precursor in the synthesis of more complex molecules aimed at probing disease mechanisms, particularly in oncology and inflammatory diseases . This product is intended for use in a controlled laboratory setting by qualified professionals and is strictly for Research Use Only.

Properties

IUPAC Name

3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN4O2/c1-7-12(14)13-16-5-4-10(18(13)17-7)8-2-3-9(15)11(6-8)19(20)21/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJGGGFAQLWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. The structural modifications in compounds like 3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine enhance their efficacy against different cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
  • Anti-inflammatory Effects
    • The compound has demonstrated significant anti-inflammatory properties. In experimental models, it was found to reduce inflammation markers and inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against bacterial strains indicates potential use in treating infections .

Case Study 1: Anticancer Screening

A study published in the Bulletin of the Chemical Society of Ethiopia evaluated the anticancer potential of several pyrazolo derivatives, including this compound. The results showed a marked reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory agents, researchers synthesized various pyrazolo derivatives and assessed their effects on carrageenan-induced edema in animal models. The findings indicated that compounds similar to this compound exhibited superior efficacy compared to standard anti-inflammatory drugs such as Diclofenac .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological properties depending on substituents at positions 3, 5, and 5. Below is a comparative analysis:

Compound Substituents Key Features Synthetic Route Biological Activity Reference
Target Compound
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3 : Br
- 7 : 4-Cl-3-NO₂-phenyl
- 2 : Me
High electron-withdrawing substituents at position 7; bromine at position 3 for functionalization Likely via halogenation and Suzuki coupling (analogous to ) Not directly reported; inferred cytotoxicity due to nitro group
10c
2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 3 : CONH₂
- 7 : Et
- 2 : NH(4-BrPh)
Carboxamide at position 3; ethyl group at 7 enhances lipophilicity Buchwald–Hartwig amination PDE4 inhibition; moderate kinase activity
7c
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative
- 3 : CONH₂
- 7 : Coumarin-linked substituent
Coumarin moiety for enhanced DNA interaction Condensation with acetylacetone IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma
Compound 9
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 7 : CF₃
- 5 : 4-MeOPh
Trifluoromethyl group increases metabolic stability Suzuki coupling with boronic acids TRK inhibition; improved cellular uptake
Y500-3833
3-(3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl difluoromethyl ether
- 7 : 3-(OCHF₂)Ph
- 3 : Br
Difluoromethoxy group enhances solubility SNAr and cross-coupling Screening compound for kinase targets
Key Observations:
  • Bromine at Position 3 : Shared with Y500-3833 , this allows for further derivatization via Suzuki or Buchwald–Hartwig reactions .
  • Methyl at Position 2 : Common in analogs (e.g., 10c , Y500-3833 ), this group reduces steric hindrance compared to bulkier substituents .

Physicochemical Properties

Property Target Compound 10c 7c Compound 9
Molecular Weight 367.60 360.21 316.29 363.80
LogP (Predicted) ~3.1 (high) ~2.8 ~2.5 ~3.5
Solubility Low (nitro group) Moderate Moderate Low (CF₃)
Hydrogen Bond Acceptors 6 5 5 6

Biological Activity

3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and nitro substituents, which enhance its reactivity and biological interactions.

  • Molecular Formula : C13H8BrClN4O2
  • CAS Number : 477848-53-6

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, certain compounds within this class have demonstrated selective inhibition of cancer cell proliferation and migration. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and growth .

2. Antimicrobial Properties
This compound is also being investigated for its antimicrobial effects. The structural features of this compound suggest potential activity against various pathogens, making it a candidate for further exploration in antibiotic development .

3. Enzyme Inhibition
The compound is recognized for its ability to inhibit certain enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can lead to significant therapeutic effects in diseases where these pathways are dysregulated .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
MDPI (2021) Identified pyrazolo[1,5-a]pyrimidines as having anticancer potential through kinase inhibition .
RSC Publishing (2020) Demonstrated that similar compounds can act as effective fluorescent markers in cancer cells, indicating their dual role in biological imaging and therapy .
ChemicalBook Reported on the synthesis and characterization of this compound, emphasizing its potential as a bioactive molecule .

The biological activity of this compound is largely attributed to its structural components:

  • Nitro Group : Can undergo reduction to form amino derivatives, which may enhance bioactivity.
  • Halogen Substituents : The presence of bromine and chlorine increases lipophilicity and alters electronic properties, facilitating interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-enaminones or hydrazine derivatives with halogenated precursors. For example, refluxing 3-acetylpyrazolo[1,5-a]pyrimidine intermediates with brominating agents (e.g., NBS) in DMF yields brominated derivatives. Key intermediates are purified via recrystallization (ethanol/DMF) and characterized using IR (C-Br stretch at ~550 cm⁻¹), ¹H/¹³C NMR (peaks for Br, Cl, and NO₂ groups), and mass spectrometry (m/z matching molecular ion) .

Q. How is structural confirmation achieved for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 9.536 Å, b = 15.941 Å) are resolved to confirm substituent positions. Complementary techniques include 2D NMR (e.g., HSQC for C-H coupling) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Methodological Answer : Antiproliferative activity is assessed via MTT assays on cancer cell lines (e.g., HeLa, HEPG2). For example, IC₅₀ values are calculated after 48-hour exposure, with parallel flow cytometry to evaluate cell cycle arrest (G1/S or G2/M phases). Immunoblotting detects p53 activation (e.g., increased BAX/Bcl2 ratio) .

Advanced Research Questions

Q. How can regioselective halogenation at the C3 position be optimized for structural diversification?

  • Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective C3-bromination under mild conditions. For example, reacting 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with NBS in acetonitrile at 60°C yields 3-bromo derivatives with >85% regioselectivity. Solvent polarity and electron-withdrawing substituents (e.g., NO₂) enhance reactivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Conflicting NMR/IR data (e.g., overlapping aromatic peaks) are resolved via deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and computational modeling (DFT-based chemical shift prediction). For example, Gaussian09 simulations with B3LYP/6-311G(d,p) basis sets predict ¹³C NMR shifts within 2 ppm of experimental values .

Q. How do substituents (Br, Cl, NO₂) influence the compound’s binding to kinase targets like B-Raf?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that the 3-bromo group enhances hydrophobic interactions with B-Raf’s ATP-binding pocket (ΔG = −9.2 kcal/mol). The 4-chloro-3-nitrophenyl moiety improves π-π stacking with Phe583, while methylation at C2 reduces steric clash .

Q. What mechanistic insights explain the compound’s role in p53-mediated apoptosis?

  • Methodological Answer : In cervical cancer models, the compound induces p53 nuclear translocation (immunofluorescence) and upregulates p21/CDKN1A (RT-PCR). Mitochondrial apoptosis is confirmed via cytochrome c release (western blot) and caspase-3 activation. The nitro group’s electron-withdrawing effect enhances ROS generation, synergizing with p53 activation .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodological Answer : Optimizing stoichiometry (1:1.2 molar ratio of pyrazolo core to brominating agent) and stepwise temperature control (0°C → 80°C) reduces dihalogenated byproducts. HPLC-DAD monitoring (C18 column, acetonitrile/water gradient) identifies impurities, which are removed via flash chromatography (silica gel, hexane/EtOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.